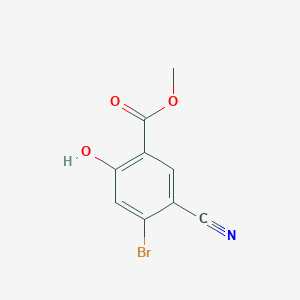

Methyl 4-bromo-5-cyano-2-hydroxybenzoate

Description

Methyl 4-bromo-5-cyano-2-hydroxybenzoate is a multifunctional aromatic ester characterized by distinct substituents: a bromine atom at the 4-position, a cyano group at the 5-position, and a hydroxyl group at the 2-position of the benzene ring. This compound is likely utilized as a pharmaceutical intermediate or synthetic precursor due to its reactive functional groups, which enable derivatization for drug discovery or material science applications . The hydroxyl group at the 2-position may influence acidity and solubility, akin to salicylate derivatives .

Properties

IUPAC Name |

methyl 4-bromo-5-cyano-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMQSNSDWXCACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)C#N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-5-cyano-2-hydroxybenzoate can be synthesized through a multi-step process involving the bromination, cyanation, and esterification of appropriate starting materials. One common method involves the bromination of methyl 2-hydroxybenzoate, followed by cyanation to introduce the cyano group, and finally esterification to form the methyl ester .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The hydroxy group can participate in oxidation reactions to form corresponding ketones or aldehydes, while reduction reactions can convert the cyano group to amines.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and esterification can be used to form various esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Esterification and Hydrolysis: Acidic or basic conditions with catalysts like sulfuric acid or sodium hydroxide are used.

Major Products:

Substitution Products: Various substituted benzoates depending on the nucleophile used.

Oxidation Products: Corresponding ketones or aldehydes.

Reduction Products: Amines from the reduction of the cyano group.

Hydrolysis Products: Carboxylic acids from the hydrolysis of the ester group.

Scientific Research Applications

Methyl 4-bromo-5-cyano-2-hydroxybenzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-cyano-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like bromine, cyano, and hydroxy allows it to form various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of target molecules and pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between Methyl 4-bromo-5-cyano-2-hydroxybenzoate and related compounds:

*Estimated based on molecular formula.

Key Observations:

- Substituent Position Effects: The placement of bromine and hydroxyl groups significantly impacts crystallinity and reactivity. For instance, Methyl 5-bromo-2-hydroxybenzoate crystallizes in the monoclinic P21 space group, while its isomer (4-bromo-3-hydroxy) adopts P21/c, highlighting positional isomerism’s role in solid-state packing .

- Conversely, the amino group in Methyl 4-((5-bromo-2-hydroxybenzyl)amino)benzoate facilitates hydrogen bonding, which may improve stability in biological systems.

- Molecular Weight and Applications: Larger molecules like Methyl 4-((5-bromo-2-hydroxybenzyl)amino)benzoate (MW 336.18) are suited for pharmaceutical intermediates, whereas simpler esters like methyl salicylate (MW 152.15) are volatile and used in consumer products .

Physicochemical Properties

- Acidity: The hydroxyl group at the 2-position in the target compound is likely more acidic than in methyl salicylate due to the electron-withdrawing effects of the adjacent cyano and bromo groups. This acidity could facilitate deprotonation under mild conditions, enhancing reactivity in nucleophilic substitutions.

- Solubility: The cyano group’s strong polarity suggests improved solubility in dimethyl sulfoxide (DMSO) or acetonitrile compared to Methyl 5-bromo-2-hydroxybenzoate, which lacks this group. However, it may exhibit lower solubility in water than amide-containing analogs due to reduced hydrogen-bonding capacity .

- Thermal Stability: Bromine and cyano substituents likely increase melting points relative to methyl salicylate (mp: −8°C) but decrease stability compared to amino-linked derivatives, which benefit from intermolecular hydrogen bonds .

Biological Activity

Methyl 4-bromo-5-cyano-2-hydroxybenzoate is a compound that has gained attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C10H8BrN O3, features several functional groups that contribute to its reactivity and biological interactions. The presence of a bromine atom, cyano group, and hydroxyl group on the benzene ring is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrN O3 |

| Molecular Weight | 276.08 g/mol |

| Boiling Point | Not available |

| Log P (Partition Coefficient) | 1.56 |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Substitution : The bromine atom can participate in electrophilic aromatic substitution reactions, which may influence enzyme activities or receptor interactions.

- Hydrogen Bonding : The hydroxyl and cyano groups can form hydrogen bonds with various biological macromolecules, potentially modulating their functions.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes critical for metabolic pathways, which could lead to therapeutic applications.

Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antioxidant Properties : Studies have demonstrated that this compound possesses antioxidant activity, which is crucial for protecting cells from oxidative stress. This activity has been measured using DPPH radical scavenging assays, showing a significant reduction in free radicals .

- Anti-inflammatory Effects : In vivo studies have reported that this compound can reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the efficacy of this compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL, indicating strong antimicrobial potential.

-

Case Study on Antioxidant Activity :

- An experiment assessed the antioxidant capacity using the ABTS assay, where this compound showed an IC50 value of 25 µg/mL, highlighting its effectiveness as an antioxidant agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.